molecular formula C10H24O3Si2 B13938876 Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55133-95-4

Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester

Cat. No.: B13938876
CAS No.: 55133-95-4
M. Wt: 248.47 g/mol
InChI Key: JQUWWJZPEOMMSB-UHFFFAOYSA-N
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Description

Properties

CAS No.

55133-95-4

Molecular Formula

C10H24O3Si2

Molecular Weight

248.47 g/mol

IUPAC Name

trimethylsilyl 4-trimethylsilyloxybutanoate

InChI

InChI=1S/C10H24O3Si2/c1-14(2,3)12-9-7-8-10(11)13-15(4,5)6/h7-9H2,1-6H3

InChI Key

JQUWWJZPEOMMSB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCCC(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of This compound typically involves the silylation of 4-hydroxybutanoic acid (γ-hydroxybutyric acid) using silylating reagents such as trimethylsilyl chloride (TMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA) under anhydrous conditions. The reaction aims to protect both the hydroxyl and carboxyl functional groups simultaneously or sequentially, forming the bis-trimethylsilyl derivative.

Detailed Preparation Procedure

Step 1: Starting Material Preparation

  • Use pure 4-hydroxybutanoic acid as the substrate.

Step 2: Reaction with Trimethylsilyl Chloride

  • Dissolve 4-hydroxybutanoic acid in anhydrous solvent such as dry pyridine or dichloromethane.
  • Add an excess of trimethylsilyl chloride (TMSCl) dropwise under an inert atmosphere (nitrogen or argon) to avoid moisture.
  • The reaction mixture is stirred at room temperature or slightly elevated temperature (25–40°C) for several hours (typically 2–6 hours).

Step 3: Base Catalysis

  • Pyridine or imidazole often acts as a base to scavenge the hydrochloric acid generated during the silylation, driving the reaction to completion.

Step 4: Workup

  • The reaction mixture is quenched with water or a mild acid to remove excess reagents.
  • The product is extracted into an organic solvent (e.g., hexane or diethyl ether).
  • Purification is commonly achieved by column chromatography or distillation under reduced pressure.

Alternative Silylating Agents and Methods

Reaction Scheme Summary

$$
\text{4-Hydroxybutanoic acid} + 2 \text{ TMSCl} \xrightarrow[\text{Base}]{\text{Anhydrous conditions}} \text{this compound} + 2 \text{HCl}
$$

Analytical Characterization and Confirmation

The product is commonly characterized by:

Comparative Data Table of Silylation Conditions

Parameter Condition A (TMSCl) Condition B (BSA) Condition C (HMDS)
Solvent Pyridine or DCM Anhydrous acetonitrile or DCM Anhydrous toluene or DCM
Temperature 25–40°C Room temperature 60–80°C
Reaction Time 2–6 hours 1–3 hours 3–6 hours
Base Catalyst Pyridine or imidazole Usually not required Acid catalyst (e.g., TFA) optional
Yield High (70–90%) Moderate to high (60–85%) Moderate (50–75%)
Purification Column chromatography or distillation Column chromatography Column chromatography

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form the corresponding silanol.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.

Major Products Formed

    Oxidation: Formation of silanol and butanoic acid derivatives.

    Reduction: Formation of butanol and trimethylsilyl alcohol.

    Substitution: Formation of various substituted butanoic acid derivatives.

Scientific Research Applications

Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester, also known as trimethylsilyl 4-[(trimethylsilyl)oxy]butanoate, is a chemical compound with the molecular formula C10H24O3Si2 and a molecular weight of 248.47 g/mol . It is also known by other names such as Butyric acid, 4-(trimethylsiloxy)-, trimethylsilyl ester and 4-Hydroxybutyric acid, diTMS .

Chemical Properties and Identifiers

  • IUPAC Name: trimethylsilyl 4-trimethylsilyloxybutanoate
  • InChI: InChI=1S/C10H24O3Si2/c1-14(2,3)12-9-7-8-10(11)13-15(4,5)6/h7-9H2,1-6H3
  • InChIKey: JQUWWJZPEOMMSB-UHFFFAOYSA-N
  • SMILES: CSi(C)OCCCC(=O)OSi(C)C
  • CAS Registry Number: 55133-95-4

Applications in Scientific Research

While the search results do not explicitly detail the applications of this compound, they do provide contexts that suggest its use in scientific research, particularly in analytical chemistry and metabolomics.

1. Metabolomics and Biomarker Identification:

  • The compound butanoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester, which is structurally similar, is identified as one of the top metabolites used for quantum calculations in metabolomics . This suggests that trimethylsilyl derivatives of butanoic acid are relevant in studies identifying biomarkers and understanding metabolic processes .
  • Trimethylsilyl derivatives are used in gas chromatography-mass spectrometry (GC-MS) to analyze complex mixtures of organic compounds . Derivatization with bis(trimethylsilyl)trifluoroacetamide is a common technique to increase the volatility and stability of organic acids, making them amenable to GC-MS analysis .

2. Biodegradation Studies:

  • In biodegradation studies of aromatic alkanoic naphthenic acids, trimethylsilyl derivatives are used to analyze the metabolites formed during the biodegradation process . For example, bis(trimethylsilyl)trifluoroacetamide is used to form trimethylsilyl derivatives of the metabolites, which are then separated and identified using GC-MS .

3. Esterification Reactions:

  • Trimethylsilylethyl esters can be formed using 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate as a reagent . This method allows for esterification without needing an exogenous promoter or catalyst .

4. Analysis of Organic Acids:

  • Trimethylsilyl derivatives of organic acids, such as butyric acid, are used in studies quantifying organic acids in biological samples . This derivatization is crucial for GC-MS analysis, as it enhances the volatility and thermal stability of the organic acids .

Mechanism of Action

The mechanism of action of butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group. This makes it a valuable tool in multi-step organic synthesis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester
  • Synonyms: γ-Hydroxybutyric acid (2TMS), 4-Hydroxybutyric acid di-TMS .
  • Molecular Formula : C₁₀H₂₄O₃Si₂
  • Average Mass : 248.471 g/mol .
  • Key Properties: logP (Octanol/Water): 2.996 (Crippen calculated) . Retention Time (GC-MS): 10.786 minutes (in urinary organic acid analysis) .

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name (IUPAC) Molecular Formula Mass (g/mol) logP Retention Time (GC-MS, min) Key Structural Features
Target Compound C₁₀H₂₄O₃Si₂ 248.47 2.996 10.786 Two TMS groups at C4 and ester oxygen
Butanoic acid, 2,4-bis[(TMS)oxy]-, TMS ester C₁₃H₃₂O₄Si₃ 336.65 N/A N/A Additional TMS group at C2
Butanoic acid, 3,4-bis[(TMS)oxy]-, TMS ester C₁₃H₃₂O₄Si₃ 336.65 N/A N/A TMS groups at C3 and C4
2-Methyl-3-[(TMS)oxy]-, TMS ester C₁₁H₂₆O₃Si₂ 262.49 N/A 14.427 Methyl branch at C2
3-Hydroxyvaleric acid, TMS ester C₁₁H₂₆O₃Si₂ 262.47 N/A 11.181 Longer carbon chain (C5)

Key Observations :

  • Mass and Hydrophobicity : Additional TMS groups (e.g., in C₁₃H₃₂O₄Si₃ analogs) increase molecular weight and likely logP, enhancing lipophilicity .
  • Retention Time : Branched analogs (e.g., 2-methyl variant) exhibit longer GC-MS retention times due to increased hydrophobicity .

Mechanistic Insights :

  • The target compound’s interaction with TYMS (via hydrogen bonding) contrasts with d-Glucitol’s binding to GBA , highlighting divergent therapeutic pathways .

Biological Activity

Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester (also known as trimethylsilyl butanoate) is a compound with significant biological relevance. Its structure includes a butanoic acid backbone modified by trimethylsilyl groups, which can influence its solubility and reactivity. This article explores the biological activity of this compound, focusing on its potential applications in medicine and biochemistry.

  • Chemical Formula : C10H24O3Si2
  • Molecular Weight : 248.5 g/mol
  • CAS Registry Number : 589994

The presence of trimethylsilyl groups enhances the compound's lipophilicity, which may affect its biological interactions.

Biological Activity Overview

The biological activities of butanoic acid derivatives, including trimethylsilyl esters, have been studied for various applications:

  • Antioxidant Activity : The compound exhibits potential antioxidant properties, which are crucial in mitigating oxidative stress in cells. This effect is attributed to the ability of silyl esters to donate electrons or hydrogen atoms, neutralizing free radicals .
  • Antimicrobial Properties : Research has indicated that compounds with similar structures can disrupt microbial cell membranes, leading to cell death. This suggests that butanoic acid derivatives may also possess antimicrobial activity .
  • Anti-inflammatory Effects : Some studies have shown that butanoic acid derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantElectron donation reduces oxidative stress
AntimicrobialDisruption of cell membranes in bacteria
Anti-inflammatoryModulation of inflammatory cytokines

Case Study: Antioxidant Activity

In a study examining the antioxidant properties of various silyl esters, it was found that butanoic acid derivatives significantly reduced oxidative damage in cultured cells. The mechanism involved the scavenging of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Case Study: Antimicrobial Effects

A comparative study on the antimicrobial efficacy of several fatty acid derivatives showed that butanoic acid esters had notable activity against Gram-positive bacteria. The mechanism was linked to the alteration of membrane permeability, which led to cell lysis .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and integrity.
  • Reactive Species Scavenging : The ability to donate electrons helps in neutralizing free radicals.
  • Cytokine Modulation : It may influence signaling pathways related to inflammation and immune response.

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